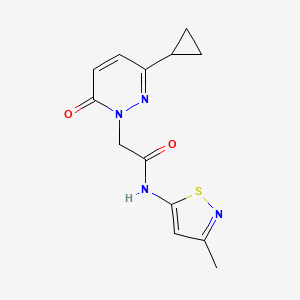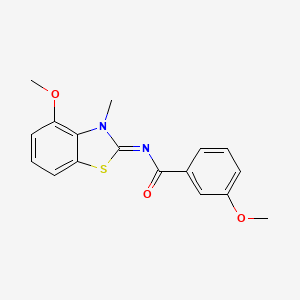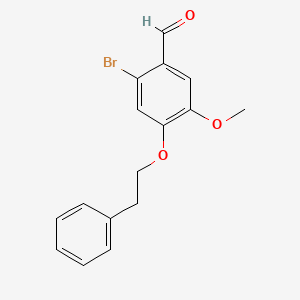![molecular formula C13H17ClN2O4S B2508480 2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]acetamide CAS No. 380432-17-7](/img/structure/B2508480.png)
2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]acetamide, although not directly studied in the provided papers, appears to be structurally related to various acetamide derivatives that have been synthesized and characterized for different applications. These compounds generally consist of an acetamide moiety linked to a chlorinated aromatic ring and exhibit a range of biological activities or structural properties.
Synthesis Analysis
The synthesis of related acetamide derivatives involves multi-step reactions, including acetylation, esterification, and ester interchange processes. For instance, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized using chloracetyl chloride and N-methylaniline, followed by reactions with anhydrous sodium acetate and methanol to yield the final product with high purity . Similarly, N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide was synthesized from 4-phenoxyphenol and 2-chloroacetyl methylamine, with subsequent reaction with sulfuryl chloride to achieve the desired compound . These methods suggest that the synthesis of 2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]acetamide would likely involve chlorination, acetylation, and possibly sulfonation steps.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by the presence of the acetamide group and its conformation relative to other substituents on the aromatic ring. For example, in 2,2-Dichloro-N-(4-chlorophenylsulfonyl)acetamide, the –SNHCOC– unit is essentially planar and forms a specific dihedral angle with the benzene ring . The conformation of the N-H bond in 2-Chloro-N-(3-methylphenyl)acetamide is syn to the meta-methyl group, which influences the overall geometry of the molecule . These structural analyses are crucial for understanding the physical properties and reactivity of the compound.
Chemical Reactions Analysis
The reactivity of acetamide derivatives can be influenced by the substituents on the aromatic ring and the presence of the acetamide group. The papers provided do not detail specific chemical reactions involving 2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]acetamide, but they do suggest that the presence of chloro and sulfonyl groups could make the compound a candidate for further functionalization or participation in nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be inferred from their molecular structure and substituents. For instance, the polarity and conformational preferences of these compounds have been studied using dipole moment measurements and quantum chemical calculations . The intermolecular hydrogen bonding, as observed in 2,2-Dichloro-N-(4-chlorophenylsulfonyl)acetamide, can affect the compound's solubility and melting point . These properties are essential for determining the compound's suitability for various applications, including medicinal chemistry.
Applications De Recherche Scientifique
Antimalarial Activity : A study synthesized a series of compounds, including those similar to 2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]acetamide, showing antimalarial potency against Plasmodium berghei in mice. These compounds demonstrated promising pharmacokinetic properties for potential clinical trials in humans (Werbel et al., 1986).
Anticancer Activity : Another research focused on the synthesis of sulfonamide derivatives, including structures akin to the queried compound, and found them to be potent against breast and colon cancer cell lines. Among these, one compound showed significant activity against breast cancer cells (Ghorab et al., 2015).
Antimicrobial Studies : The compound and its metal complexes were studied for antimicrobial applications. It was found to act as a bidentate ligand in cobalt(II), nickel(II), and copper(II) complexes, with the Co(II) nitrato complex exhibiting significant antimicrobial activity (Muruganandam & Krishnakumar, 2012).
DNA and Protein Binding : Studies involving derivatives of paracetamol showed that these compounds, similar in structure to the queried compound, interact with calf thymus DNA and bind strongly with bovine serum albumin (BSA), suggesting potential in biochemical research (Raj, 2020).
Enzyme Inhibition : Research into sulfonamides containing benzodioxane and acetamide moieties, similar to the queried compound, demonstrated substantial inhibitory activity against yeast alpha-glucosidase, suggesting potential for therapeutic applications (Abbasi et al., 2019).
Corrosion Inhibition : The compound was also studied as a corrosion inhibitor for mild steel in hydrochloric acid, showing over 90% inhibition efficiency. This indicates its potential application in industrial settings (Nasser & Sathiq, 2016).
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H318, H332, H335 . These indicate that the compound can be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation . Therefore, appropriate safety measures should be taken when handling this compound.
Propriétés
IUPAC Name |
2-chloro-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S/c1-10-2-3-11(15-13(17)9-14)8-12(10)21(18,19)16-4-6-20-7-5-16/h2-3,8H,4-7,9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWISOYVVPNNAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCl)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

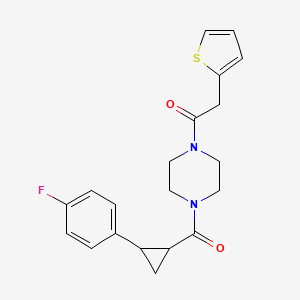
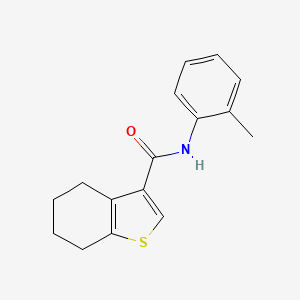
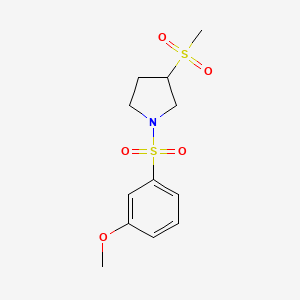
![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-fluorophenyl ether](/img/structure/B2508405.png)
![2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2508407.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2508408.png)
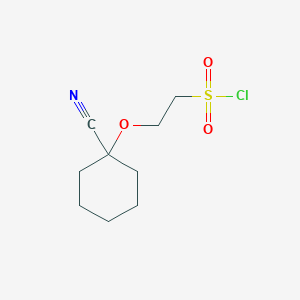
![3-methyl-6-(((4-nitrophenyl)thio)methyl)-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2508412.png)

![1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2508414.png)

